Diethyl 3,3-difluoropentanedioate
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Overview
Description
Diethyl 3,3-difluoropentanedioate is an organic compound with the molecular formula C9H14F2O4. It is characterized by the presence of two ester groups and two fluorine atoms attached to a pentanedioate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3,3-difluoropentanedioate can be synthesized through several methods. One common approach involves the esterification of 3,3-difluoropentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3-difluoropentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 3,3-difluoropentanedioic acid and ethanol.
Reduction: The compound can be reduced to form diethyl 3,3-difluoropentanediol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Hydrolysis: 3,3-difluoropentanedioic acid and ethanol.
Reduction: Diethyl 3,3-difluoropentanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3,3-difluoropentanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 3,3-difluoropentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the active 3,3-difluoropentanedioic acid, which can interact with enzymes and other biomolecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,3-dichloropentanedioate
- Diethyl 3,3-dibromopentanedioate
- Diethyl 3,3-diiodopentanedioate
Uniqueness
Diethyl 3,3-difluoropentanedioate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its halogenated analogs. The fluorine atoms also influence the compound’s electronic properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
diethyl 3,3-difluoropentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O4/c1-3-14-7(12)5-9(10,11)6-8(13)15-4-2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVISWAFWNHSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507197 |
Source
|
Record name | Diethyl 3,3-difluoropentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2710-66-9 |
Source
|
Record name | Diethyl 3,3-difluoropentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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